molecular formula C10H9BrN2O B7788331 2-(1-bromoethyl)-1H-quinazolin-4-one

2-(1-bromoethyl)-1H-quinazolin-4-one

Cat. No.: B7788331
M. Wt: 253.09 g/mol
InChI Key: HWCHMSTXWLBOFE-UHFFFAOYSA-N
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Description

Compound “2-(1-bromoethyl)-1H-quinazolin-4-one” is a chemical entity with the molecular formula C21 H18 Cl9 Co N5 O6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(1-bromoethyl)-1H-quinazolin-4-one” involves the reaction of cobalt nitrate with 1,2-bis(4-pyridyl)ethylene in the presence of a solvent. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The use of advanced techniques such as high-temperature solid-phase reactions or Bridgman-Stockbarger methods can be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Compound “2-(1-bromoethyl)-1H-quinazolin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cobalt.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The compound can undergo substitution reactions where ligands attached to the cobalt center are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be facilitated using various ligands like phosphines or amines under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of cobalt complexes, while reduction may produce lower oxidation states .

Scientific Research Applications

Compound “2-(1-bromoethyl)-1H-quinazolin-4-one” has several scientific research applications, including:

Mechanism of Action

The mechanism by which compound “2-(1-bromoethyl)-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets. The cobalt center plays a crucial role in binding to substrates and facilitating various chemical transformations. The pathways involved include coordination chemistry mechanisms where the compound acts as a Lewis acid, accepting electron pairs from donor molecules .

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of compound “2-(1-bromoethyl)-1H-quinazolin-4-one,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1-bromoethyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCHMSTXWLBOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=O)C2=CC=CC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC(=O)C2=CC=CC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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